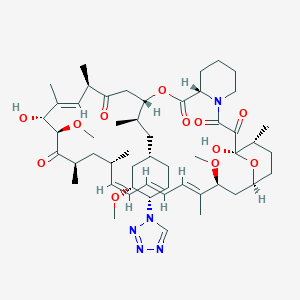

Zotarolimus

Description

Properties

IUPAC Name |

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-30-53-54-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,32-17+,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43+,44+,45-,47-,48+,52-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTADGCBEXYWNE-JUKNQOCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5C=NN=N5)C)C)O)OC)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@@H]([C@@H](C4)OC)N5C=NN=N5)C)/C)O)OC)C)C)/C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H79N5O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873387 | |

| Record name | Zotarolimus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

966.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221877-54-9 | |

| Record name | Zotarolimus | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221877-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zotarolimus [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221877549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zotarolimus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZOTAROLIMUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4GXR80IZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zotarolimus: An In-Depth Technical Guide to its Mechanism of Action in Vascular Smooth Muscle Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zotarolimus, a semi-synthetic derivative of sirolimus (rapamycin), is a potent immunosuppressant and anti-proliferative agent.[1][2] It is a key component of drug-eluting stents (DES) designed to prevent in-stent restenosis, the re-narrowing of a coronary artery following angioplasty.[1][3] Restenosis is primarily driven by the proliferation and migration of vascular smooth muscle cells (VSMCs), leading to the formation of a neointima.[1][4] this compound effectively counteracts this process by intervening in a critical cell signaling pathway.[3][5] This technical guide provides a detailed overview of the mechanism of action of this compound in VSMCs, supported by quantitative data, experimental protocols, and visual diagrams of the involved signaling pathways and workflows.

Core Mechanism of Action: mTOR Inhibition

The primary mechanism of action of this compound in VSMCs is the inhibition of the mammalian target of rapamycin (B549165) (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[3][5]

The this compound-FKBP12 Complex

This compound exerts its effect by first binding to the intracellular protein FK506-binding protein 12 (FKBP12).[3][6][7] This high-affinity binding forms a this compound-FKBP12 complex.[3][8] This complex then binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR, specifically within the mTOR complex 1 (mTORC1).[3][9] The formation of this ternary complex allosterically inhibits the kinase activity of mTORC1.[3][10]

Disruption of the mTORC1 Signaling Pathway

The inhibition of mTORC1 by the this compound-FKBP12 complex disrupts downstream signaling events that are crucial for cell cycle progression and protein synthesis.[1][3] Key downstream effectors of mTORC1 that are affected include:

-

p70 S6 Kinase (p70S6K): mTORC1-mediated phosphorylation and activation of p70S6K is inhibited.[3][11] p70S6K is responsible for phosphorylating the S6 ribosomal protein, a component of the 40S ribosomal subunit, which enhances the translation of specific mRNAs that encode for ribosomal proteins and elongation factors, thereby promoting protein synthesis and cell growth.[11][12]

-

Eukaryotic Initiation Factor 4E (eIF4E)-Binding Protein 1 (4E-BP1): In its hypophosphorylated state, 4E-BP1 binds to and inhibits the translation initiation factor eIF4E.[1][3] mTORC1 phosphorylates 4E-BP1, causing its dissociation from eIF4E and allowing for the initiation of cap-dependent translation of mRNAs essential for cell cycle progression.[1][13] this compound-mediated inhibition of mTORC1 prevents the phosphorylation of 4E-BP1, keeping it in its active, inhibitory state.[3]

Cell Cycle Arrest

By inhibiting the p70S6K and 4E-BP1 pathways, this compound effectively halts the production of proteins necessary for the transition from the G1 to the S phase of the cell cycle.[3][5][14] This leads to a G1 phase cell cycle arrest, thereby potently inhibiting the proliferation of VSMCs.[1][3]

Quantitative Data

The anti-proliferative and anti-restenotic effects of this compound have been quantified in both in vitro and in vivo studies.

In Vitro Activity

| Parameter | Value | Cell Type | Comments |

| mTOR Activity IC50 | ~2.8 nmol/L | Not Specified | This value represents the concentration of this compound required to inhibit 50% of mTOR kinase activity.[7] |

| VSMC Proliferation IC50 (Sirolimus) | 4.1 x 10⁻⁹ M | Human VSMC | The in vitro inhibition of human coronary artery smooth muscle cell proliferation by this compound is comparable to that of Sirolimus.[5][14] |

In Vivo Efficacy of this compound-Eluting Stents (Porcine Coronary Artery Model)

A study in a porcine coronary artery model demonstrated the significant efficacy of this compound-eluting stents in reducing neointimal hyperplasia 28 days after stent implantation.[6][7]

| Parameter | This compound-Eluting Stent (n=20) | Polymer-Only Stent (n=20) | P-value |

| Area Stenosis (%) | 22.4 ± 8.6 | 35.7 ± 13 | 0.01 |

| Neointimal Area (mm²) | 1.69 ± 0.55 | 2.78 ± 1.07 | 0.01 |

| Neointimal Thickness (mm) | 0.25 ± 0.07 | 0.38 ± 0.13 | 0.01 |

| Lumen Area (mm²) | 6.07 ± 1.39 | 5.02 ± 1.3 | 0.01 |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound on VSMCs.

VSMC Proliferation Assay (e.g., EdU Incorporation)

This assay quantifies the inhibition of VSMC proliferation by this compound.

-

Cell Culture: Human aortic or coronary artery smooth muscle cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS).

-

Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with a medium containing various concentrations of this compound (or vehicle control) and a pro-proliferative stimulus such as platelet-derived growth factor (PDGF; e.g., 20 ng/mL).

-

EdU Labeling: After a 24-48 hour incubation period, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a nucleoside analog of thymidine, is added to the wells and incubated for an additional 2-4 hours.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100.

-

Click-iT Reaction: A Click-iT reaction cocktail containing a fluorescent azide (B81097) is added to the wells, which covalently binds to the incorporated EdU.

-

Nuclear Staining: Cell nuclei are counterstained with a DNA dye such as DAPI.

-

Imaging and Analysis: The plate is imaged using a high-content imaging system or fluorescence microscope. The percentage of EdU-positive cells (proliferating cells) is quantified. The IC50 value is calculated from the dose-response curve.

VSMC Migration Assay (Transwell/Boyden Chamber Assay)

This assay measures the effect of this compound on VSMC migration.

-

Cell Culture and Starvation: VSMCs are cultured to sub-confluence and then serum-starved for 24 hours to synchronize the cells and reduce basal migration.

-

Chamber Setup: Transwell inserts with an 8.0-μm pore size polycarbonate membrane are placed in a 24-well plate. The lower chamber is filled with serum-free medium containing a chemoattractant (e.g., PDGF, 20 ng/mL).

-

Cell Seeding: A suspension of pre-treated (with this compound or vehicle) VSMCs in serum-free medium is added to the upper chamber of the Transwell insert.

-

Incubation: The plate is incubated for 4-6 hours to allow for cell migration through the porous membrane.

-

Removal of Non-migrated Cells: The non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

-

Fixation and Staining: The migrated cells on the lower surface of the membrane are fixed with methanol (B129727) and stained with a solution such as Crystal Violet or DAPI.

-

Quantification: The number of migrated cells is counted in several random fields under a microscope. The results are expressed as the percentage of migrated cells relative to the control.

Western Blotting for mTOR Signaling Proteins

This method is used to analyze the phosphorylation status of key proteins in the mTOR signaling pathway.

-

Cell Lysis: VSMCs are treated with this compound or vehicle control, with or without a stimulant like PDGF, for a specified time. The cells are then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of mTOR, p70S6K, and 4E-BP1.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the effect of this compound on protein phosphorylation.[4][15]

Visualizations

This compound Signaling Pathway in VSMCs

Caption: this compound signaling pathway in VSMCs.

Experimental Workflow for Assessing this compound's Effect on VSMC Proliferation

Caption: Workflow for VSMC proliferation assay.

Logical Relationship of this compound's Anti-Restenotic Action

Caption: Logical flow of this compound's action.

Conclusion

This compound is a highly effective inhibitor of vascular smooth muscle cell proliferation and migration, the key cellular processes underlying in-stent restenosis. Its mechanism of action is centered on the potent and specific inhibition of the mTORC1 signaling pathway, leading to a G1 phase cell cycle arrest. This targeted molecular action, combined with its localized delivery from drug-eluting stents, makes this compound a cornerstone in the prevention of restenosis following coronary interventions. The quantitative data from both in vitro and in vivo studies robustly support its efficacy. The experimental protocols detailed herein provide a framework for the continued investigation and development of mTOR inhibitors and other anti-proliferative agents in the context of cardiovascular disease.

References

- 1. Assays for in vitro monitoring of human airway smooth muscle (ASM) and human pulmonary arterial vascular smooth muscle (VSM) cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2.12. VSMC transwell migration assay [bio-protocol.org]

- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel sirolimus analogue with potent anti-proliferative activity on coronary smooth muscle cells and reduced potential for systemic immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound-eluting stents reduce experimental coronary artery neointimal hyperplasia after 4 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ccrod.cancer.gov [ccrod.cancer.gov]

- 9. openaccessjournals.com [openaccessjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. KoreaMed Synapse [synapse.koreamed.org]

- 12. Vascular Smooth Muscle Cell Migration and P70S6K: Key Players in Intimal Hyperplasia Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chronic mTOR activation induces a degradative smooth muscle cell phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

Zotarolimus: A Technical Guide to a Semi-Synthetic Sirolimus Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zotarolimus (formerly ABT-578) is a semi-synthetic derivative of the macrolide immunosuppressant sirolimus (rapamycin).[1][2] Developed specifically for use in drug-eluting stents (DES), this compound exhibits potent antiproliferative and anti-inflammatory properties.[3] Its primary application is in preventing restenosis, the re-narrowing of an artery, following percutaneous coronary intervention.[1][4] This technical guide provides a comprehensive overview of this compound, focusing on its synthesis from sirolimus, mechanism of action through the mTOR signaling pathway, comparative preclinical and clinical data, and detailed experimental protocols for its analysis.

Chemical Structure and Synthesis

This compound is a tetrazole-containing macrocyclic immunosuppressant.[5] It is synthesized from sirolimus through a chemical modification at the C-42 position, where a hydroxyl group in sirolimus is replaced with a tetrazole ring.[5][] This substitution results in a molecule with the chemical formula C52H79N5O12 and a molecular weight of 966.227 g·mol−1.

Mechanism of Action: mTOR Inhibition

Similar to sirolimus, the mechanism of action of this compound is centered on the inhibition of the mammalian target of rapamycin (B549165) (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, motility, and survival.[2][3]

This compound first forms a complex with the intracellular protein FK-binding protein 12 (FKBP12).[2][5] This this compound-FKBP12 complex then binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[2] The inhibition of mTORC1 disrupts the phosphorylation of downstream effectors, including the 40S ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[7] This disruption ultimately leads to the arrest of the cell cycle in the G1 phase, thereby preventing the proliferation of cells such as vascular smooth muscle cells, which is a key factor in restenosis.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. Sirolimus: its discovery, biological properties, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Comparison of this compound-eluting and sirolimus-eluting stents in patients with native coronary artery disease: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Zotarolimus (ABT-578): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Introduction

Zotarolimus, also known by its development code ABT-578, is a semi-synthetic macrolide created as a potent immunosuppressant and antiproliferative agent. It is an analog of sirolimus (rapamycin) and was specifically designed for use in drug-eluting stents (DES) to combat in-stent restenosis, a common complication following coronary angioplasty. Restenosis is the re-narrowing of an artery due to the excessive proliferation of vascular smooth muscle cells (VSMCs) in response to the vessel injury caused by stent implantation. This compound was developed by Abbott Laboratories to provide a cytostatic effect, arresting cell proliferation without causing cell death, a key feature for localized drug delivery in the coronary arteries. This document provides a detailed overview of the discovery, synthesis, mechanism of action, and clinical evaluation of this compound.

Discovery and Rationale for Development

The development of this compound was driven by the need for a highly effective, cytostatic agent for DES with an improved pharmacokinetic profile for localized delivery. While sirolimus was a known potent inhibitor of cell proliferation, researchers sought to create an analog with specific properties tailored for stent-based applications.

The key chemical modification in this compound is the substitution of the hydroxyl group at the C-42 position of the rapamycin (B549165) structure with a tetrazole ring. This substitution significantly increases the lipophilicity of the molecule compared to sirolimus. The enhanced lipophilicity was designed to achieve two primary goals:

-

Sustained Local Tissue Retention: A more lipophilic drug is less likely to rapidly dissolve into the bloodstream, allowing for a slower, more controlled elution from the stent's polymer coating and prolonged retention within the arterial wall.

-

Enhanced Cellular Uptake: The lipophilic nature facilitates easier diffusion across the cell membranes of the target VSMCs to reach its intracellular site of action.

Initially developed by Abbott Laboratories, the drug was later licensed to Medtronic for use in their coronary stent platforms, including the Endeavor and Resolute series of drug-eluting stents.

Chemical Synthesis of this compound

This compound is prepared via a semi-synthetic route starting from rapamycin (sirolimus). The synthesis involves a two-step, one-pot process that focuses on the modification at the C-42 position.

Experimental Protocol: One-Pot Synthesis of this compound

The following protocol is a representative example of the synthesis of this compound from rapamycin.

Materials:

-

Rapamycin

-

2,6-Lutidine

-

Trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride, Tf₂O)

-

1H-Tetrazole

-

Diisopropylethylamine (DIEA)

-

n-Heptane

-

Acetone

-

Silica (B1680970) Gel for column chromatography

Procedure:

-

Activation of C-42 Hydroxyl Group:

-

Dissolve rapamycin (e.g., 3.75 g) in dichloromethane (DCM, 15 g).

-

Add 2,6-Lutidine (0.88 g) to the solution.

-

Cool the reaction mixture to -30°C using an acetonitrile-dry ice bath.

-

Slowly add triflic anhydride (1.45 g) over 10 minutes. The triflic anhydride reacts with the C-42 hydroxyl group to form a highly reactive triflate leaving group.

-

Stir the reaction mixture for 20 minutes at this temperature.

-

-

Nucleophilic Substitution with Tetrazole:

-

To the same reaction mixture, add 1H-Tetrazole (0.72 g), followed by the addition of diisopropylethylamine (DIEA, 2.65 g).

-

Allow the reaction mixture to warm to room temperature (25°C) and stir for 6 hours. During this time, the tetrazole anion displaces the triflate group via an Sₙ2 reaction, resulting in the formation of this compound with an inversion of stereochemistry at the C-42 position.

-

-

Purification:

-

Directly load the crude reaction mixture onto a silica gel column (115 g) pre-equilibrated with a 70:30 mixture of n-heptane and acetone.

-

Elute the column with the same solvent mixture (70:30 n-heptane:acetone).

-

Collect the fractions containing the desired product.

-

Combine the product-containing fractions and concentrate them under reduced pressure to yield purified this compound.

-

Mechanism of Action

This compound exerts its antiproliferative effects by inhibiting the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival. The mechanism is analogous to that of sirolimus and involves several key steps:

-

Intracellular Binding: this compound, being lipophilic, readily crosses the cell membrane and enters the cytoplasm of target cells, such as VSMCs.

-

Complex Formation: Inside the cell, this compound binds with high affinity to the intracellular receptor protein FKBP12 (FK506-Binding Protein 12).

-

mTORC1 Inhibition: The resulting this compound-FKBP12 complex then binds directly to the mTOR Complex 1 (mTORC1), inhibiting its kinase activity.

-

Downstream Signaling Blockade: The inhibition of mTORC1 prevents the phosphorylation of its key downstream effectors, including p70 S6 Kinase (S6K1) and 4E-Binding Protein 1 (4E-BP1).

-

Inhibition of Protein Synthesis: Dephosphorylated 4E-BP1 binds tightly to the eukaryotic initiation factor 4E (eIF4E), preventing the assembly of the translation initiation complex and thereby inhibiting cap-dependent mRNA translation. The inactivation of S6K1 also contributes to the suppression of protein synthesis.

-

Cell Cycle Arrest: By blocking these critical pathways required for protein synthesis and cell growth, this compound effectively halts the progression of the cell cycle from the G1 phase to the S phase.

-

This G1 phase arrest is the ultimate mechanism that prevents the proliferation of VSMCs, thereby inhibiting the neointimal hyperplasia responsible for in-stent restenosis.

Preclinical and In Vitro Evaluation

This compound underwent extensive preclinical testing to validate its efficacy and safety profile before human trials. Studies confirmed it was mechanistically similar to sirolimus, demonstrating high-affinity binding to FKBP12 and potent inhibition of T-cell proliferation.

Experimental Protocol: In Vitro Smooth Muscle Cell Proliferation Assay

Objective: To determine the concentration of this compound required to inhibit the proliferation of vascular smooth muscle cells (VSMCs) by 50% (IC₅₀).

Materials:

-

Human coronary artery smooth muscle cells (hCASMC)

-

Cell culture medium (e.g., SmGM-2)

-

Fetal bovine serum (FBS)

-

Platelet-derived growth factor (PDGF) or other mitogen

-

This compound stock solution (in DMSO)

-

Cell proliferation reagent (e.g., BrdU, MTS, or CellTiter-Glo®)

-

96-well cell culture plates

-

Plate reader (colorimetric, fluorometric, or luminometric)

Procedure:

-

Cell Seeding: Plate hCASMCs in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a growth medium containing low serum (e.g., 0.5% FBS).

-

Serum Starvation: Synchronize the cells in the G₀/G₁ phase of the cell cycle by incubating them in a serum-free medium for 24 hours.

-

Drug Treatment: Prepare serial dilutions of this compound in the assay medium. Remove the starvation medium and add the this compound dilutions to the wells. Include vehicle controls (DMSO) and untreated controls. Incubate for 1-2 hours.

-

Mitogen Stimulation: Stimulate cell proliferation by adding a mitogen like PDGF (e.g., 20 ng/mL) to all wells except for the negative control wells.

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified CO₂ incubator.

-

Proliferation Assessment: Quantify cell proliferation using a chosen reagent. For example, using a BrdU assay, add BrdU to the wells for the final 2-4 hours of incubation. Then, fix the cells, add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase), add the substrate, and measure the colorimetric output.

-

Data Analysis: Plot the proliferation signal against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value.

The preclinical evaluation also involved animal studies, most commonly using porcine and rabbit artery models, to assess the in vivo response to this compound-eluting stents. These studies are crucial for evaluating neointimal formation, inflammation, and endothelialization.

Pharmacokinetic and In Vitro Activity Data

This compound was designed to have a shorter in vivo half-life than sirolimus, potentially reducing systemic side effects while maintaining high potency locally. Its high lipophilicity is a key determinant of its pharmacokinetic behavior in the context of a DES.

| Parameter | This compound (ABT-578) | Sirolimus (Rapamycin) | Reference |

| In Vitro Potency | |||

| T-Cell Proliferation IC₅₀ | Comparable to Sirolimus | ~0.1-1 nM (assay dependent) | |

| VSMC Proliferation IC₅₀ | Comparable to Sirolimus | ~0.5-5 nM (assay dependent) | |

| Pharmacokinetics (Rat, IV) | |||

| Terminal Elimination Half-life | 9.4 hours | 14.0 hours | |

| Physicochemical Properties | |||

| Lipophilicity (Octanol:Water) | Higher than Sirolimus | Baseline |

Clinical Trials and Efficacy

This compound has been extensively studied in a series of large-scale clinical trials, primarily through the Medtronic-sponsored ENDEAVOR and RESOLUTE programs. These trials evaluated different generations of this compound-eluting stents (ZES). The first-generation Endeavor ZES featured a phosphorylcholine (B1220837) (PC) polymer with rapid drug elution, while the second-generation Resolute ZES utilized a more advanced BioLinx™ polymer for extended drug release.

The table below summarizes key outcomes from pivotal clinical trials comparing ZES to other market-leading stents. Target Lesion Failure (TLF) is a composite endpoint, typically including cardiac death, target-vessel myocardial infarction (MI), and clinically-indicated target lesion revascularization (TLR).

| Trial Name (Comparison) | Stent Type | N | Follow-up | Primary Endpoint | Result |

| ENDEAVOR II | Endeavor ZES vs. BMS | 1,197 | 9 months | Target Vessel Failure (TVF) | 7.9% (ZES) vs. 15.1% (BMS), p<0.001 |

| ENDEAVOR III | Endeavor ZES vs. Cypher (SES) | 436 | 9 months | In-Segment Late Lumen Loss | 0.34 mm (ZES) vs. 0.13 mm (SES), p<0.001 (ZES failed non-inferiority) |

| RESOLUTE All Comers | Resolute ZES vs. Xience (EES) | 2,292 | 12 months | Target Lesion Failure (TLF) | 8.2% (ZES) vs. 8.3% (EES), p<0.001 (non-inferior) |

| RESOLUTE US | Resolute ZES (vs. historical control) | 1,402 | 12 months | Target Lesion Failure (TLF) | 4.7% (ZES) |

| RESOLUTE Global Program | Resolute ZES | 7,618 | 5 years | Target Lesion Failure (TLF) | 13.4% |

| 5 years | Definite/Probable Stent Thrombosis | 1.2% |

BMS: Bare-Metal Stent; SES: Sirolimus-Eluting Stent; EES: Everolimus-Eluting Stent

The results demonstrate that while the first-generation Endeavor stent was superior to bare-metal stents, it was less effective at suppressing neointimal growth compared to the first-generation sirolimus-eluting stent, largely due to its rapid elution profile. The second-generation Resolute ZES, with its improved polymer and extended-release kinetics, demonstrated clinical outcomes non-inferior to the market-leading everolimus-eluting stent, establishing it as a safe and effective option for treating coronary artery disease. The large-scale RESOLUTE Global Program confirmed the long-term safety and efficacy of the Resolute ZES platform.

Conclusion

This compound (ABT-578) represents a successful example of rational drug design, where a natural product, sirolimus, was chemically modified to enhance its properties for a specific therapeutic application. The strategic introduction of a tetrazole ring increased lipophilicity, which, when paired with an advanced polymer system in second-generation drug-eluting stents, provided a durable and effective therapy for preventing coronary in-stent restenosis. Its mechanism of action via mTORC1 inhibition is well-understood, and its clinical safety and efficacy have been robustly established through a comprehensive series of global clinical trials.

Zotarolimus and Its Anti-proliferative Effects on Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zotarolimus, a semi-synthetic derivative of sirolimus (rapamycin), is a potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a crucial regulator of cell growth and proliferation.[1][2] Developed for use in drug-eluting stents (DES), this compound plays a critical role in preventing in-stent restenosis by inhibiting the proliferation of vascular smooth muscle cells.[2][3] However, its impact on endothelial cells is of significant interest, as the timely re-endothelialization of the stented arterial segment is vital for preventing late-stent thrombosis. This technical guide provides an in-depth overview of the anti-proliferative properties of this compound on endothelial cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Mechanism of Action: Inhibition of the mTOR Signaling Pathway

This compound exerts its anti-proliferative effects by targeting the mTOR signaling pathway. The process is initiated by the binding of this compound to the intracellular immunophilin, FKBP-12 (FK506-binding protein 12).[2][3] This this compound/FKBP-12 complex then binds to the mTORC1 complex, inhibiting its kinase activity.[1] The inhibition of mTORC1 disrupts downstream signaling cascades that are essential for cell cycle progression, leading to a cytostatic effect.[1][3]

Key downstream targets of mTORC1 include the p70 S6 kinase (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1] Inhibition of S6K1 and the subsequent activation of 4E-BP1 lead to a reduction in protein synthesis required for cell growth and proliferation. Furthermore, mTOR inhibition has been shown to upregulate the cell-cycle inhibitor p27Kip1, which plays a crucial role in arresting cells in the G1 phase of the cell cycle.[3] This G1 cell cycle arrest is the primary mechanism by which this compound prevents the proliferation of endothelial cells.[2][3]

Quantitative Data on the Effects of this compound

Table 1: In Vivo Efficacy of this compound-Eluting Stents in a Porcine Coronary Artery Model

| Parameter | This compound-Eluting Stent (ZES) | Control (Polymer-only Stent) | P-value |

| Area Stenosis (%) | 22.4 ± 8.6 | 35.7 ± 13 | 0.01 |

| Neointimal Area (mm²) | 1.69 ± 0.55 | 2.78 ± 1.07 | 0.01 |

| Neointimal Thickness (mm) | 0.25 ± 0.07 | 0.38 ± 0.13 | 0.01 |

| Lumen Area (mm²) | 6.07 ± 1.39 | 5.02 ± 1.3 | 0.01 |

| Data from a 28-day study in a porcine coronary artery model.[1] |

Table 2: Comparative In Vitro Inhibitory Effects of Sirolimus on Vascular Cell Proliferation

| Cell Type | IC50 of Sirolimus (M) |

| Vascular Smooth Muscle Cells (VSMC) | 4.1 x 10⁻⁹ |

| Endothelial Cells (EC) | 7.1 x 10⁻⁹ |

| Data for sirolimus, a compound with a similar mechanism of action to this compound. This data is provided for comparative purposes to indicate the expected potency of this class of mTOR inhibitors.[4] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its anti-proliferative effects.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-proliferative properties of this compound on endothelial cells.

Endothelial Cell Culture

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line.

-

Culture Medium: Endothelial Growth Medium-2 (EGM-2) supplemented with growth factors, cytokines, and 10% Fetal Bovine Serum (FBS).

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA. Experiments are typically conducted on cells between passages 3 and 7.

Cell Proliferation Assay (MTT Assay)

This assay measures cell viability and proliferation based on the metabolic activity of the cells.

-

Cell Seeding: HUVECs are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or a vehicle control (DMSO).

-

Incubation: Cells are incubated for 24, 48, or 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.

Cell Cycle Analysis (Flow Cytometry)

This method determines the proportion of cells in different phases of the cell cycle.

-

Cell Seeding and Treatment: HUVECs are seeded in 6-well plates and treated with this compound as described for the proliferation assay.

-

Cell Harvesting: After the incubation period, cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium (B1200493) iodide (PI) for 30 minutes in the dark.

-

Data Acquisition: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Western Blot Analysis for Key Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of proteins involved in the mTOR pathway.

-

Protein Extraction: HUVECs are treated with this compound, washed with cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total mTOR, phospho-mTOR, total S6K1, phospho-S6K1, and p27Kip1. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on endothelial cell migration, a key process in re-endothelialization.

-

Cell Seeding: HUVECs are grown to a confluent monolayer in 6-well plates.

-

Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch in the cell monolayer.

-

Treatment: The cells are washed with PBS to remove debris, and fresh medium containing this compound or a vehicle control is added.

-

Image Acquisition: Images of the scratch are captured at 0 hours and at subsequent time points (e.g., 6, 12, and 24 hours) using a microscope with a camera.

-

Data Analysis: The width of the scratch is measured at different points, and the rate of wound closure is calculated to determine the effect of this compound on cell migration.

Conclusion

This compound effectively inhibits the proliferation of endothelial cells by targeting the mTOR signaling pathway, leading to G1 cell cycle arrest. This anti-proliferative property is crucial for its efficacy in preventing neointimal hyperplasia in drug-eluting stents. While this inhibition is beneficial in controlling smooth muscle cell overgrowth, its impact on the rate of re-endothelialization remains a key area of investigation. The experimental protocols detailed in this guide provide a framework for researchers to further explore the nuanced effects of this compound and other mTOR inhibitors on endothelial cell biology, contributing to the development of safer and more effective vascular therapies.

References

- 1. This compound-eluting stents reduce experimental coronary artery neointimal hyperplasia after 4 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in drug eluting stents – focus on the Endeavor® this compound stent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. Effects of tacrolimus or sirolimus on proliferation of vascular smooth muscle and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Zotarolimus Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of Zotarolimus, a semi-synthetic derivative of sirolimus (rapamycin). This compound is a potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a crucial regulator of cell growth and proliferation. This document provides a detailed overview of its mechanism of action, quantitative activity data, experimental protocols for its evaluation, and visualizations of the relevant biological pathways and workflows.

Introduction to this compound

This compound, also known as ABT-578, is an immunosuppressant and anti-proliferative agent specifically designed for use in drug-eluting stents to prevent restenosis following coronary angioplasty.[][2] It is a derivative of sirolimus, modified at the C-42 position with a tetrazole ring, a substitution that enhances its lipophilicity.[3] This increased lipophilicity facilitates its sustained release from stent polymers and rapid absorption into the arterial wall, maximizing its local therapeutic effect while minimizing systemic exposure.[2][3]

The primary mechanism of action of this compound involves the formation of a complex with the intracellular protein FK-binding protein 12 (FKBP12).[4][5] This this compound-FKBP12 complex then binds to and inhibits the mTOR Complex 1 (mTORC1), a serine/threonine kinase.[4][5] Inhibition of mTORC1 disrupts downstream signaling pathways that are critical for cell cycle progression, leading to a G1 phase arrest and the inhibition of cell proliferation, particularly of vascular smooth muscle cells.[][4]

Structure-Activity Relationship (SAR) of this compound and Related Analogs

The modification at the C-42 position of the rapamycin macrocycle is a key determinant of the pharmacological properties of this class of compounds. While extensive proprietary data likely exists, publicly available information allows for a comparative analysis of this compound with its parent compound, sirolimus, and another clinically significant C-42 analog, everolimus. The substitution of the hydroxyl group at C-42 with a tetrazole ring in this compound was a strategic modification to improve its pharmacokinetic profile for localized drug delivery.[2]

| Compound | C-42 Substituent | Key Biological Activities | Reference |

| Sirolimus (Rapamycin) | -OH | Potent inhibitor of mTORC1; Immunosuppressive and anti-proliferative activities. | [6] |

| This compound | -N4C-H (Tetrazole) | Potent inhibitor of mTORC1 (IC50 ≈ 2.8 nM for mTOR blockade); Designed for use in drug-eluting stents with enhanced lipophilicity for sustained local delivery. | [7] |

| Everolimus | -O-(CH2)2-OH | Potent and selective inhibitor of mTORC1; Used as an immunosuppressant and in cancer therapy. | [6] |

Note: A comprehensive, publicly available table of various C-42 analogs with their corresponding IC50 values for mTOR inhibition or anti-proliferative activity is limited. The data presented here is a compilation from various sources to illustrate the impact of C-42 modification.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.

FKBP12 Binding Assay (Competitive Fluorescence Polarization)

This assay is used to determine the binding affinity of this compound and its analogs to their intracellular target, FKBP12.

Principle: This competitive assay measures the displacement of a fluorescently labeled ligand from FKBP12 by a test compound. The change in fluorescence polarization is proportional to the amount of displaced labeled ligand, allowing for the determination of the test compound's binding affinity.

Materials:

-

Recombinant human FKBP12 protein

-

Fluorescently labeled FKBP12 ligand (e.g., SLF-fluorescein)

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20

-

Test compounds (this compound and analogs) dissolved in DMSO

-

Black, low-volume 384-well microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Preparation of Reagents:

-

Prepare a 2X solution of FKBP12 in Assay Buffer.

-

Prepare a 2X solution of the fluorescently labeled ligand in Assay Buffer.

-

Prepare a serial dilution of the test compounds in DMSO, and then dilute into Assay Buffer to create 4X working solutions.

-

-

Assay Protocol:

-

Add 5 µL of the 4X test compound solution to the wells of the 384-well plate.

-

Add 5 µL of the 2X FKBP12 solution to each well.

-

Incubate for 15 minutes at room temperature.

-

Add 10 µL of the 2X fluorescently labeled ligand solution to each well.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization of each well using a plate reader.

-

Plot the fluorescence polarization values against the logarithm of the test compound concentration.

-

Calculate the IC50 value, which is the concentration of the test compound that causes a 50% reduction in the binding of the fluorescent ligand.

-

The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

mTORC1 Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay quantifies the ability of this compound to inhibit the kinase activity of mTORC1.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay. A europium (Eu)-labeled anti-tag antibody binds to the mTOR kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP-binding site of the kinase. When both are bound, FRET occurs. Inhibitors that bind to the ATP site compete with the tracer, leading to a decrease in the FRET signal.

Materials:

-

Recombinant mTOR kinase

-

Eu-labeled anti-tag antibody

-

Kinase Tracer

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

-

Test compounds (this compound) dissolved in DMSO

-

White, low-volume 384-well microplates

-

TR-FRET capable plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a 4X solution of the test compounds by serial dilution in Assay Buffer containing DMSO.

-

Prepare a 2X mTOR kinase/Eu-antibody mix in Assay Buffer.

-

Prepare a 4X solution of the Kinase Tracer in Assay Buffer.

-

-

Assay Protocol:

-

Add 5 µL of the 4X test compound solution to the wells of the 384-well plate.

-

Add 10 µL of the 2X mTOR kinase/Eu-antibody mix to each well.

-

Add 5 µL of the 4X Kinase Tracer solution to each well.

-

Incubate for 1 hour at room temperature.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 615 nm.

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Cell Proliferation Assay (MTT Assay)

This cell-based assay assesses the anti-proliferative activity of this compound on relevant cell types, such as vascular smooth muscle cells (VSMCs).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Vascular Smooth Muscle Cells (VSMCs)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Seed VSMCs into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the plate to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Plot the percentage of viability against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental processes discussed in this guide.

Caption: this compound Mechanism of Action.

Caption: FKBP12 Competitive Binding Assay Workflow.

Caption: Cell Proliferation (MTT) Assay Workflow.

Conclusion

This compound represents a successful example of rational drug design, where modification of a natural product, sirolimus, at the C-42 position led to a compound with an optimized pharmacokinetic profile for a specific clinical application. Its high lipophilicity and potent inhibition of the mTORC1 pathway make it an effective agent for preventing neointimal hyperplasia and in-stent restenosis. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of drug development and cardiovascular medicine, facilitating a deeper understanding of the structure-activity relationships that govern the therapeutic efficacy of this compound and related compounds. Further research into novel analogs with potentially improved therapeutic indices continues to be an active area of investigation.

References

- 2. researchgate.net [researchgate.net]

- 3. chimia.ch [chimia.ch]

- 4. researchgate.net [researchgate.net]

- 5. A study of sirolimus and mTOR kinase inhibitor in a hypomorphic Pkd1 mouse model of autosomal dominant polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

In Vitro Immunosuppressive Profile of Zotarolimus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zotarolimus (formerly ABT-578) is a semi-synthetic derivative of sirolimus (rapamycin) developed as an immunosuppressive and anti-proliferative agent.[1] Primarily utilized in drug-eluting stents to prevent restenosis, its core mechanism of action lies in the inhibition of the mammalian target of rapamycin (B549165) (mTOR), a crucial regulator of cell growth, proliferation, and survival.[2][3] This technical guide provides an in-depth overview of the in vitro immunosuppressive effects of this compound, detailing its mechanism of action, impact on T-cell proliferation and cytokine production, and the experimental protocols used for its evaluation.

Mechanism of Action: mTOR Pathway Inhibition

This compound exerts its immunosuppressive effects through a well-defined signaling cascade. It is a potent inhibitor of mTOR Complex 1 (mTORC1).[2] The process begins with this compound binding to the intracellular protein FK-binding protein 12 (FKBP12).[3][4] This this compound-FKBP12 complex then interacts with the FKBP12-rapamycin binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 kinase activity.[4]

The inhibition of mTORC1 disrupts downstream signaling pathways critical for cellular progression. Specifically, it prevents the phosphorylation of key substrates such as the 70 kDa ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4] The dephosphorylation of these targets leads to the arrest of the cell cycle in the G1 phase, thereby inhibiting cell proliferation.[2][4]

Quantitative Analysis of Immunosuppressive Effects

The in vitro immunosuppressive activity of this compound has been characterized by its ability to inhibit T-cell proliferation and cytokine production. While specific IC50 values for T-cell proliferation are not extensively published, studies indicate that this compound has a comparable potency to Sirolimus in inhibiting the in vitro proliferation of both human and rat T-cells.[5]

| Parameter | Cell Type | Assay | This compound IC50 | Sirolimus IC50 | Everolimus IC50 | Reference |

| mTOR Activity | Cell-free | Kinase Assay | 2.8 nM | Not Reported | 1.6-2.4 nM | [4] |

| T-Cell Proliferation | Human & Rat T-Cells | Proliferation Assay | Comparable to Sirolimus | Not specified | Not Reported | [5] |

| MCP-1 Production | Human Monocytes | ELISA | Not Reported | Not Reported | Not Reported |

Experimental Protocols

The assessment of the in vitro immunosuppressive effects of this compound involves several key experimental procedures.

T-Cell Proliferation Assay (CFSE-based)

This assay quantifies the ability of this compound to inhibit the proliferation of T-lymphocytes in response to stimulation.

Objective: To determine the concentration-dependent effect of this compound on T-cell division.

Methodology:

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

T-Cell Enrichment (Optional): Purify T-cells from PBMCs using magnetic-activated cell sorting (MACS) for specific T-cell subset analysis.

-

CFSE Staining: Label the isolated T-cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division.

-

Cell Culture and Stimulation: Culture the CFSE-labeled T-cells in a 96-well plate. Stimulate the cells with anti-CD3 and anti-CD28 antibodies to induce proliferation.

-

This compound Treatment: Add serial dilutions of this compound to the cell cultures. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 3-5 days to allow for cell proliferation.

-

Flow Cytometry Analysis: Acquire the cells on a flow cytometer. The progressive halving of CFSE fluorescence intensity in proliferating cells allows for the quantification of cell division.

-

Data Analysis: Analyze the flow cytometry data to determine the percentage of proliferating cells and the proliferation index in the presence of different concentrations of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits T-cell proliferation by 50%.

Cytokine Production Assay (ELISA)

This assay measures the effect of this compound on the production of key immunomodulatory cytokines by activated immune cells.

Objective: To quantify the inhibition of cytokine secretion (e.g., IL-2, IFN-γ, TNF-α) by this compound.

Methodology:

-

Cell Culture and Stimulation: Culture PBMCs or isolated T-cells in a 96-well plate and stimulate them with appropriate mitogens (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies) to induce cytokine production.

-

This compound Treatment: Concurrently treat the cells with a range of this compound concentrations.

-

Incubation: Incubate the plates for 24-72 hours, depending on the cytokine of interest.

-

Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.

-

ELISA (Enzyme-Linked Immunosorbent Assay):

-

Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine.

-

Block the plate to prevent non-specific binding.

-

Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Add a substrate that reacts with the enzyme to produce a measurable color change.

-

Stop the reaction and measure the absorbance using a microplate reader.

-

-

Data Analysis: Calculate the concentration of the cytokine in each sample based on the standard curve. Determine the IC50 value for the inhibition of each cytokine by this compound.

Conclusion

This compound demonstrates potent in vitro immunosuppressive activity primarily through the inhibition of the mTOR signaling pathway, leading to cell cycle arrest in T-lymphocytes. Its efficacy in inhibiting T-cell proliferation is comparable to that of sirolimus. While quantitative data on its broad cytokine inhibitory profile remains to be fully elucidated in publicly accessible literature, the available information underscores its significant immunomodulatory potential. The detailed experimental protocols provided in this guide offer a robust framework for the further investigation and characterization of the in vitro immunosuppressive effects of this compound and other novel immunomodulatory compounds.

References

- 1. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a novel sirolimus analogue with potent anti-proliferative activity on coronary smooth muscle cells and reduced potential for systemic immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

Zotarolimus-Induced G1 Phase Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zotarolimus, a semi-synthetic derivative of sirolimus, is a potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR). A critical aspect of its mechanism of action is the induction of G1 phase cell cycle arrest, which underlies its anti-proliferative effects. This technical guide provides an in-depth overview of the molecular mechanisms, quantitative data, and experimental protocols related to this compound-induced G1 arrest. The information is intended to serve as a comprehensive resource for researchers in cell biology and drug development.

Introduction

This compound is a cytostatic agent primarily utilized in drug-eluting stents to prevent restenosis following coronary angioplasty.[1] Its efficacy stems from its ability to inhibit the proliferation of vascular smooth muscle cells (VSMCs) and endothelial cells (ECs).[1][2] This anti-proliferative effect is achieved by arresting the cell cycle in the G1 phase, thereby preventing cells from entering the S phase and replicating their DNA.[3] Understanding the intricacies of this process is crucial for the development of novel therapeutic strategies targeting cell proliferation.

Mechanism of Action: The mTOR Signaling Pathway

This compound exerts its effect on the cell cycle by targeting the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. The key steps in the mechanism of this compound-induced G1 arrest are as follows:

-

Binding to FKBP12: this compound, like other rapalogs, first binds to the intracellular protein FK506-binding protein 12 (FKBP12).[2]

-

Inhibition of mTORC1: The resulting this compound-FKBP12 complex then binds to and inhibits the mTOR Complex 1 (mTORC1).[3]

-

Downregulation of Downstream Effectors: The inhibition of mTORC1 prevents the phosphorylation of its two major downstream targets: ribosomal protein S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

-

Inhibition of Protein Synthesis: The dephosphorylation of p70S6K and 4E-BP1 leads to a decrease in protein synthesis, a critical process for cell growth and progression through the cell cycle.

-

G1 Cell Cycle Arrest: The culmination of these events is the arrest of the cell cycle in the G1 phase, effectively halting cell proliferation.

Caption: this compound inhibits mTORC1, leading to G1 cell cycle arrest.

Quantitative Data on this compound Activity

| Parameter | Cell Type | Value | Reference |

| IC50 for mTOR Activity | Not specified | 2.8 nmol/L | [3] |

| IC50 for Proliferation | Smooth Muscle Cells (SMCs) | 2.9 ± 0.7 nM | [2] |

| IC50 for Proliferation | Endothelial Cells (ECs) | 2.6 ± 1.0 nM | [2] |

Note: The IC50 values indicate the concentration of this compound required to inhibit 50% of the measured activity or proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound-induced G1 phase cell cycle arrest.

Cell Proliferation Assay

This protocol outlines a method to determine the IC50 of this compound on vascular smooth muscle cell proliferation.

Materials:

-

Human Coronary Artery Smooth Muscle Cells (hCASMCs)

-

Smooth Muscle Cell Growth Medium (SmGM)

-

Fetal Bovine Serum (FBS)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Cell proliferation assay kit (e.g., MTT, WST-1)

-

Plate reader

Procedure:

-

Cell Seeding: Seed hCASMCs in 96-well plates at a density of 5,000 cells/well in SmGM supplemented with 10% FBS. Allow cells to adhere overnight.

-

Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in SmGM to achieve the desired final concentrations. A vehicle control with the same concentration of DMSO should also be prepared.

-

Treatment: Replace the medium in the wells with the prepared this compound dilutions or vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Proliferation Assessment: After incubation, assess cell proliferation using a suitable assay kit according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance using a plate reader. Calculate the percentage of proliferation inhibition for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of vascular smooth muscle cells treated with this compound using propidium (B1200493) iodide (PI) staining.

Materials:

-

Human Coronary Artery Smooth Muscle Cells (hCASMCs)

-

Smooth Muscle Cell Growth Medium (SmGM)

-

Fetal Bovine Serum (FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture hCASMCs to approximately 70-80% confluency. Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

-

Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of mTOR Pathway Proteins

This protocol details the detection of phosphorylated p70S6K and 4E-BP1 in this compound-treated cells.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-p70S6K, anti-total p70S6K, anti-phospho-4E-BP1, anti-total 4E-BP1, and a loading control like anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

References

Zotarolimus: A Physicochemical and Methodological Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zotarolimus, a semi-synthetic derivative of sirolimus (rapamycin), is a potent immunosuppressant and anti-proliferative agent.[1] Its primary application is in drug-eluting stents (DES) to prevent restenosis, the re-narrowing of an artery after an angioplasty procedure.[2] this compound functions as an inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a crucial kinase in the regulation of cell growth and proliferation.[1][2] This technical guide provides an in-depth overview of the physicochemical properties of this compound, its mechanism of action, and detailed experimental protocols relevant to its application in research and development.

Physicochemical Properties of this compound

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below. These parameters are critical for understanding its behavior in biological systems and for the development of drug delivery systems.

| Property | Value | Source(s) |

| Molecular Formula | C₅₂H₇₉N₅O₁₂ | [3] |

| Molecular Weight | 966.2 g/mol | [3] |

| IUPAC Name | (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.0⁴,⁹]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | [3] |

| CAS Number | 221877-54-9 | [3] |

| LogP (Octanol/Water) | 5.9 | [3] |

| Aqueous Solubility | Extremely low, < 1 mg/mL | [4][5] |

| Solubility in Organic Solvents | Freely soluble in propylene (B89431) glycol, acetone, toluene, acetonitrile (B52724), ethanol (B145695) (93 mg/mL), benzyl (B1604629) alcohol, and dimethyl sulfoxide (B87167) (DMSO, 93 mg/mL). | [4][5] |

| pKa | No ionizable groups in the physiological pH range. | [4] |

| Melting Point | Not publicly available. A general protocol for determination is provided in the Experimental Protocols section. |

Mechanism of Action: mTOR Inhibition

This compound exerts its anti-proliferative effects by inhibiting the mTOR signaling pathway. This pathway is central to the regulation of cell growth, proliferation, and survival. The mechanism of action is depicted in the signaling pathway diagram below.

This compound first binds to the intracellular protein FK-binding protein 12 (FKBP12).[1][6][7] The resulting this compound-FKBP12 complex then binds to the mTORC1 complex, inhibiting its kinase activity.[1] This inhibition prevents the phosphorylation of downstream effectors, including p70 S6 kinase and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell cycle progression.[1][7] Consequently, the cell cycle is arrested in the G1 phase, leading to the inhibition of cell proliferation.[1][7] In the context of drug-eluting stents, this action prevents the proliferation of vascular smooth muscle cells, thereby mitigating restenosis.[1][6]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are provided below.

Determination of Melting Point (Capillary Method)

This protocol describes a general method for determining the melting point of a solid compound like this compound using a digital melting point apparatus.[6][7][8][9][10]

Apparatus and Materials:

-

Digital melting point apparatus

-

Capillary tubes (one end sealed)

-

This compound powder, dried

-

Spatula

-

Mortar and pestle (optional, for fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample to a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the this compound powder to collect a small amount of the sample. Invert the tube and tap the sealed end on a hard surface to pack the powder into the bottom. The packed sample height should be 2-4 mm.

-

Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to get an estimated range.

-

Accurate Determination: For an accurate measurement, set the starting temperature to about 20 °C below the expected melting point. Use a slow heating rate of 1-2 °C/min.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination of this compound in aqueous media, adapted for a compound with very low aqueous solubility.[11][12][13]

Apparatus and Materials:

-

This compound powder

-

Aqueous buffer solutions (e.g., pH 1.2, 4.5, 6.8, 7.4)

-

Scintillation vials or glass flasks with screw caps

-

Shaking incubator or orbital shaker set at 37 °C

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials containing the different aqueous buffer solutions. Ensure there is undissolved solid material at the bottom of each vial.

-

Equilibration: Seal the vials and place them in a shaking incubator at 37 °C. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Separation of Undissolved Solid: Centrifuge the collected aliquots to further separate any suspended solids. Filter the supernatant through a 0.22 µm syringe filter.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC-UV method (see protocol below).

-

Solubility Calculation: The determined concentration represents the equilibrium solubility of this compound in the respective aqueous medium.

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol is for the quantification of this compound, for instance, from solubility experiments or for content determination from drug-eluting stents.[14][15]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Zorbax Eclipse XDB-C8 column (e.g., 4.6 x 75 mm, 3.5 µm).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., acetate (B1210297) buffer). For example, a gradient can be run from a higher aqueous composition to a higher organic composition.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 278 nm.

-

Column Temperature: 65 °C.[14]

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase components) at known concentrations to create a calibration curve.

-

Sample Analysis: Inject the prepared samples (from solubility experiments or stent extractions) into the HPLC system.

-

Data Analysis: Integrate the peak area corresponding to this compound in the chromatograms.

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound in the unknown samples based on their peak areas.

Experimental and Analytical Workflows

The following diagrams illustrate logical workflows for key research applications involving this compound.

Conclusion

This technical guide provides essential physicochemical data and robust experimental protocols for researchers working with this compound. A thorough understanding of its properties and a reliable set of analytical methods are fundamental for advancing research in drug delivery, pharmacology, and the development of next-generation medical devices. The provided information serves as a valuable resource for ensuring accurate and reproducible results in a research setting.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. This compound | C52H79N5O12 | CID 9876378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. This compound | mTOR | TargetMol [targetmol.com]

- 6. thinksrs.com [thinksrs.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. westlab.com [westlab.com]

- 10. davjalandhar.com [davjalandhar.com]

- 11. Method development and validation for this compound concentration determination in stented swine arteries by liquid chromatography/tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. openaccessjournals.com [openaccessjournals.com]

- 14. mdpi.com [mdpi.com]

- 15. [Determination of the content of this compound on the drug eluting stents by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]